2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline
説明
The compound 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a quinoline core connected via a piperazine-carbonyl linker to a pyridazine ring substituted with a 4-ethoxyphenyl group. This structure combines three pharmacologically relevant motifs:
- Quinoline: Known for antimicrobial, anticancer, and CNS-modulating properties.
- Piperazine: Enhances solubility and facilitates interactions with biological targets.
- Pyridazine: Contributes to π-π stacking and hydrogen-bonding interactions.
The ethoxy group at the para position of the phenyl ring may influence lipophilicity and metabolic stability.
特性
IUPAC Name |
[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-33-21-10-7-20(8-11-21)23-13-14-25(29-28-23)30-15-17-31(18-16-30)26(32)24-12-9-19-5-3-4-6-22(19)27-24/h3-14H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBOEPMZVRSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is a member of the quinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is with a molecular weight of 433.5 g/mol. The structure features a quinoline core substituted with a piperazine moiety and a pyridazine ring, which may contribute to its biological activity.
The biological activity of quinoline derivatives often involves their interaction with various molecular targets, including enzymes and receptors. Specifically, compounds like 2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline may exert their effects by:
- Inhibiting Enzyme Activity : These compounds can inhibit key enzymes involved in disease pathways, such as cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.
- Modulating Receptor Activity : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that similar compounds exhibit significant antiviral properties against Influenza A virus (IAV). For instance, derivatives containing piperazine moieties showed IC50 values ranging from 0.88 to 4.92 μM against IAV, suggesting potential for further development as antiviral agents .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective effects. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly relevant for Alzheimer's disease treatment. Compounds with similar structures demonstrated potent inhibition of these enzymes, with IC50 values indicating strong efficacy compared to established drugs like rivastigmine .
Study on Cholinesterase Inhibition
A study by Shaikh et al. (2020) synthesized various heterocyclic compounds and evaluated their AChE inhibitory activity. Notably, certain analogs exhibited IC50 values significantly lower than those of standard treatments, indicating promising leads for developing anti-Alzheimer agents .
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Compound 1 | 0.055 µM | — |
| Compound 2 | 0.017 µM | — |
| Compound 3 | 0.46 µM | 0.20 µM |
This table illustrates the potency of various compounds in inhibiting cholinesterase enzymes.
Antiviral Efficacy Against IAV
In another study focusing on substituted quinolines, several derivatives were synthesized and tested for antiviral activity against IAV. Compound 9b exhibited broad-spectrum activity with an IC50 of 0.88 μM, highlighting its potential as a therapeutic candidate .
類似化合物との比較
Structural Analogues of Quinoline-Piperazine Derivatives
Substituent Variations on the Aromatic Rings
The target compound’s structural analogs differ primarily in substituents on the quinoline, pyridazine, and aryl groups. Key examples include:
Key Observations :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which could improve binding affinity to hydrophobic enzyme pockets .
Pyridazine vs. Pyridazinone Derivatives
Pyridazine rings are often modified to pyridazinones (oxidized forms) or substituted with hydrazones for biological activity. Examples from and :
Key Observations :
- Pyridazinones (e.g., ) exhibit improved solubility due to the ketone group, whereas hydrazone derivatives () may enhance chelation or redox activity.
- The target compound’s unmodified pyridazine ring could favor aromatic interactions but may reduce metabolic stability compared to pyridazinones.
Key Observations :
- Piperazine-carbonyl linkages (common in target compound and analogs) are typically formed using carbodiimide coupling agents or acyl halides ().
- Spectral data (e.g., ¹H-NMR quinoline H-2 signal at δ ~8.9–9.0) are consistent across analogs, confirming structural integrity .
Antifungal and Antibacterial Activity
- Pyridazinones () and hydrazone derivatives () showed moderate-to-strong activity against Candida albicans and Staphylococcus aureus.
Solubility and Lipophilicity
- Target Compound : Predicted logP ~3.5 (estimated from analogs), suggesting moderate lipophilicity.
- : A more polar thiazolidinedione derivative (logP ~2.5) exhibited lower membrane permeability but higher aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
